molecular formula C7H3F3N2S B13692618 2-Isothiocyanato-4-(trifluoromethyl)pyridine

2-Isothiocyanato-4-(trifluoromethyl)pyridine

Cat. No.: B13692618
M. Wt: 204.17 g/mol
InChI Key: PHHGQFIBCPCLTR-UHFFFAOYSA-N
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Description

2-Isothiocyanato-4-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of an isothiocyanate group and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-4-(trifluoromethyl)pyridine typically involves the introduction of the isothiocyanate group to a pyridine derivative. One common method is the reaction of 4-(trifluoromethyl)pyridine with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the toxic nature of thiophosgene.

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanato-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines in solvents like ethanol or acetonitrile.

    Cyclization Reactions: Catalysts such as palladium or copper complexes in the presence of suitable ligands.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Heterocyclic Compounds: Resulting from cyclization reactions.

Scientific Research Applications

2-Isothiocyanato-4-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-4-(trifluoromethyl)pyridine primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This reactivity makes it a valuable tool in biochemical research for labeling and modifying proteins. The trifluoromethyl group enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Comparison with Similar Compounds

    4-Isothiocyanato-2-(trifluoromethyl)benzonitrile: Another compound with both isothiocyanate and trifluoromethyl groups but attached to a benzonitrile ring.

    2-Fluoro-4-(trifluoromethyl)pyridine: A similar pyridine derivative with a fluorine atom instead of an isothiocyanate group.

Uniqueness: 2-Isothiocyanato-4-(trifluoromethyl)pyridine is unique due to the combination of its isothiocyanate and trifluoromethyl groups, which confer distinct reactivity and stability. This combination makes it particularly useful in applications requiring both high reactivity and stability, such as in the synthesis of complex organic molecules and biochemical probes.

Properties

Molecular Formula

C7H3F3N2S

Molecular Weight

204.17 g/mol

IUPAC Name

2-isothiocyanato-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-2-11-6(3-5)12-4-13/h1-3H

InChI Key

PHHGQFIBCPCLTR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)N=C=S

Origin of Product

United States

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